![molecular formula C21H28O2 B1683150 替勃龙 CAS No. 5630-53-5](/img/structure/B1683150.png)
替勃龙
描述
Tibolone is a synthetic steroid hormone primarily used in menopausal hormone therapy and the treatment of postmenopausal osteoporosis and endometriosis . It possesses weak estrogenic, progestogenic, and androgenic activities, making it a versatile compound in hormone replacement therapy . Tibolone was developed in the 1960s and introduced for medical use in 1988 .
科学研究应用
Management of Menopausal Symptoms
Tibolone is primarily prescribed to alleviate menopausal symptoms such as hot flashes, night sweats, and mood disturbances. Clinical trials have demonstrated its effectiveness compared to placebo:
Study | Participants | Duration | Outcome | Effectiveness |
---|---|---|---|---|
Rymer et al., 1994 | 46 | 2 years | Vasomotor symptoms | Significant reduction |
Berning et al., 1996 | 67 | 2 years | Hot flashes | Greater efficacy than placebo |
In a meta-analysis of 46 randomized controlled trials involving nearly 20,000 women, tibolone showed a significant reduction in vasomotor symptoms (standard mean difference -0.99) compared to placebo .
Bone Health and Osteoporosis Prevention
Tibolone has been shown to prevent bone loss and maintain bone mineral density in postmenopausal women. A systematic review indicated that tibolone significantly increased bone mineral density at the lumbar spine and femoral neck:
Study | Tibolone Dose | BMD Increase (12 months) | Measurement Site |
---|---|---|---|
Rymer et al., 1994 | 2.5 mg | 4.85% | Lumbar spine |
Berning et al., 1996 | 1.25 mg | 3.1% | Femoral neck |
In long-term studies, tibolone reduced the risk of vertebral fractures by approximately 45% compared to placebo .
Cancer Risk Management
The potential role of tibolone in cancer prevention has been a subject of research. Notably, the Million Women Study indicated that tibolone was associated with a decreased risk of invasive breast cancer (relative hazard 0.32) and colon cancer (relative hazard 0.31) among postmenopausal women . However, an increased risk of stroke was noted (relative hazard 2.19), leading to cautious use in certain populations.
Endometrial Safety
Unlike traditional hormone replacement therapies, tibolone does not induce endometrial hyperplasia or carcinoma, making it a safer alternative for women concerned about endometrial health . Studies have shown that tibolone is associated with better vaginal bleeding profiles compared to conjugated equine estrogens combined with medroxyprogesterone acetate.
Case Study: Tibolone in Older Postmenopausal Women
In a clinical trial involving older postmenopausal women (aged ≥70), tibolone was administered at a dose of 125 mg daily for three years. The study found significant reductions in both vertebral and nonvertebral fractures, with an absolute risk reduction of 8.6 per 1000 person-years for vertebral fractures . Despite concerns about increased stroke risk, the benefits in fracture prevention were substantial.
Case Study: Tibolone's Impact on Sexual Function
Research has also explored tibolone's effects on sexual function in postmenopausal women. A study reported improvements in sexual desire and satisfaction among women treated with tibolone compared to those receiving placebo . This aspect underscores the multifaceted benefits of tibolone beyond mere symptom relief.
作用机制
准备方法
替勃龙的合成包括几个关键步骤:
乙炔化反应: 将乙炔气体引入酸性脱羧产物的甲苯溶液中,得到炔诺酮.
酰化反应: 炔诺酮与乙酸酐和缚酸剂反应,然后加入乙酰氯.
脱溴反应: 此步骤涉及将酰化物转化为 4,6-二烯酸炔诺酮.
甲基化反应: 使用甲基化试剂对 4,6-二烯酸炔诺酮进行甲基化.
重排反应: 甲基化产物发生重排反应.
水解反应: 最后一步涉及水解以获得替勃龙.
工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
替勃龙会经历各种化学反应,包括:
氧化: 替勃龙可以被氧化形成不同的代谢产物。
还原: 还原反应可以将替勃龙转化为其羟基衍生物。
取代: 取代反应可以在替勃龙分子上的不同位置发生。
这些反应中常用的试剂包括乙炔气体、乙酸酐、乙酰氯和甲基化试剂 . 这些反应形成的主要产物包括 3α-羟基替勃龙、3β-羟基替勃龙和 Δ4-替勃龙 .
相似化合物的比较
替勃龙经常与其他激素替代疗法,如雌二醇和孕酮进行比较。 与传统激素疗法不同,替勃龙具有组织特异性作用,减少了非靶组织副作用的风险 . 类似的化合物包括:
雌二醇: 一种天然雌激素,用于激素替代疗法。
孕酮: 一种天然孕激素,与雌激素联合使用于激素治疗。
炔诺酮: 一种合成孕激素,在激素治疗中具有类似的应用。
生物活性
Tibolone is a synthetic steroid compound primarily used in hormone replacement therapy (HRT) for postmenopausal women. Its biological activity stems from its metabolites, which exhibit estrogenic, progestogenic, and androgenic effects. This article explores the biological activity of Tibolone, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
Tibolone is metabolized into three main active metabolites: 3α-hydroxytibolone (3α-OH-tibolone), 3β-hydroxytibolone (3β-OH-tibolone), and the Δ4-isomer. Each metabolite interacts differently with hormone receptors:
- 3α-OH-tibolone : Binds selectively to estrogen receptors (ER), exerting estrogen-like effects on tissues such as bone and the vaginal epithelium.
- 3β-OH-tibolone : Also binds to ER but has a more pronounced effect on progestin receptors (PR).
- Δ4-isomer : Exhibits activity at both PR and androgen receptors (AR), contributing to its multifaceted hormonal effects .
Clinical Efficacy
Tibolone has been evaluated in numerous randomized controlled trials (RCTs) for its efficacy in treating menopausal symptoms and its impact on bone health. Key findings include:
- Vasomotor Symptoms : Tibolone significantly reduces hot flashes and night sweats compared to placebo, with a standardized mean difference (SMD) of -0.99 .
- Bone Health : Tibolone has been shown to decrease the risk of vertebral fractures by 45% over three years compared to placebo . The results from a clinical trial are summarized in the following table:
Outcome | Tibolone Group | Placebo Group | Relative Hazard (95% CI) | P Value |
---|---|---|---|---|
New Vertebral Fractures | 70 cases | 126 cases | 0.55 (0.41 to 0.74) | <0.001 |
Nonvertebral Fractures | 122 cases | 166 cases | 0.74 (0.58 to 0.93) | 0.01 |
Breast Cancer Incidence | 6 cases | 19 cases | 0.32 (0.13 to 0.80) | 0.02 |
Safety Profile
While Tibolone is effective for managing menopausal symptoms, it poses certain risks:
- Cancer Risks : The Million Women Study indicated an increased risk of breast cancer associated with long-term use of Tibolone .
- Cardiovascular Events : There is a potential increase in stroke risk; however, data remains inconclusive regarding cardiovascular safety .
- Thromboembolic Events : The incidence of venous thromboembolic events was comparable between Tibolone and placebo groups .
Case Studies
-
Case Study on Endometrial Safety :
A study involving postmenopausal women treated with Tibolone showed a thinner endometrium compared to those treated with traditional estrogen therapies, indicating a potentially safer profile regarding endometrial hyperplasia . -
Impact on Sexual Function :
In clinical trials focusing on sexual health, Tibolone improved libido and sexual satisfaction among postmenopausal women compared to placebo, highlighting its positive effects beyond menopausal symptom relief .
属性
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGZWOAQTVYBX-XOINTXKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023667 | |
Record name | Tibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 g/L | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug's effects are owed to the activity of its metabolites in various tissues. Upon ingestion, tibolone is quickly converted into three major metabolites: _3 alpha- and 3 beta-hydroxy-tibolone_, which have oestrogenic effects, and the _Delta(4)-isomer_, which has progestogenic and androgenic effects. The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes and receptor activation that varies in different tissues of the body. The bone-conserving effects occur due to estradiol receptor activation, while the progesterone and androgen receptors are not involved in this process. Breast tissue of monkeys is not found to be stimulated after tibolone administration, as occurs with estrogen plus progesterone used in combination. This is explained by the fact that tibolone and its metabolites inhibit _sulphatase and 17 beta-hydroxysteroid dehydrogenase_ (HSD) type I and _stimulate sulphotransferase and 17 beta-HSD type II_. The combined effects of this process prevent the conversion to active estrogens. In the uterus, the progestogenic activity of the _Delta(4)-metabolite_ and the effect on estrogen-inactivating enzymes prevent estrogenic stimulation. The mammary gland is not stimulated in currently used animal models. Tibolone has been shown to regulate estrogenic activity in several tissue types by influencing the availability of estrogenic compounds for the estradiol receptor in a selective manner. Additionally, tibolone modulates cellular homeostasis in the breast by preventing breast tissue proliferation and stimulating cell apoptosis. Tibolone does not stimulate the endometrium because of the action of its highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulfatase (inhibition)-sulfotransferase (stimulation) system. The estrogenic metabolites of tibolone have direct, favorable effects on the cardiovascular system and, in animal models, this drug has shown no adverse consequences. The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation and receptor activation that vary in different tissues. The bone-preserving effects of tibolone are the result of estradiol receptor activation, while other steroid receptors, mainly the progesterone and androgen receptors, are not involved in this process. In a study of monkeys, breast tissue was not stimulated, which occurs with estrogen and progesterone, because tibolone and its metabolites inhibit _sulfatase and 17 beta-hydroxysteroid _dehydrogenase (HSD) type I and stimulate _sulfotransferase and 17 beta-HSD type II_. The simultaneous effects of this process halt conversion to active estrogens. Additionally, tibolone affects cellular homeostasis in the breast by preventing proliferation and stimulating apoptosis. Tibolone does not stimulate the endometrium due to the action of the highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulphatase (inhibition)-sulphotransferase (stimulation) pathway. The levels of tibolone metabolites and the alteration of hormonal activities vary according to the tissue type. In endometrial tissue the _Δ4-isomer_ functions as a progestagen, however, in the brain and liver, it shows androgenic effects. In breast tissue, the primary actions of tibolone are strong inhibition of sulfatase activity and weak inhibition of 17β-hydroxysteroid dehydrogenase activity, which leads to blocking the conversion estrone sulfate to E2. | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5630-53-5 | |
Record name | Tibolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5630-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tibolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tibolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tibolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIBOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。